![molecular formula C16H22N2O2 B13150933 tert-butyl (3aR,9bR)-1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c]isoquinoline-4-carboxylate](/img/structure/B13150933.png)
tert-butyl (3aR,9bR)-1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c]isoquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3aR,9bR)-1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c]isoquinoline-4-carboxylate is a complex organic compound with significant potential in various fields of scientific research This compound is characterized by its unique structural features, which include a hexahydro-pyrroloisoquinoline core and a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3aR,9bR)-1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c]isoquinoline-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrroloisoquinoline Core: This step involves the cyclization of a suitable precursor to form the hexahydro-pyrroloisoquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced through esterification of the carboxylic acid intermediate with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3aR,9bR)-1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c]isoquinoline-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Substitution reactions can be facilitated by reagents such as halogens, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution can introduce a variety of functional groups.
Scientific Research Applications
tert-Butyl (3aR,9bR)-1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c]isoquinoline-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Biological Studies: It can be used as a probe or tool compound to study biological processes and molecular interactions.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Industrial Applications: Its reactivity and functional groups make it useful in various industrial processes, including the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3aR,9bR)-1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c]isoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3aR,9bR)-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]quinoline-2-carboxylate
- tert-Butyl (3aS,9bR)-3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate
- tert-Butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Uniqueness
tert-Butyl (3aR,9bR)-1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c]isoquinoline-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its hexahydro-pyrroloisoquinoline core and tert-butyl ester group differentiate it from similar compounds, making it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
tert-butyl (3aR,9bR)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]isoquinoline-4-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-10-11-6-4-5-7-12(11)13-8-17-9-14(13)18/h4-7,13-14,17H,8-10H2,1-3H3/t13-,14-/m0/s1 |
InChI Key |
CCFNXAQBRRJDFV-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2[C@H]3[C@@H]1CNC3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C3C1CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


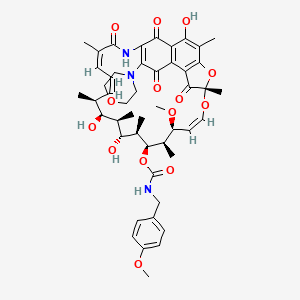
![[(5-Bromofuran-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13150857.png)
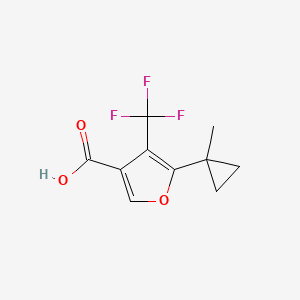
![1-[(Benzyloxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid](/img/structure/B13150868.png)
![(1R)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B13150874.png)
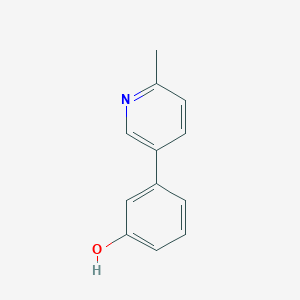
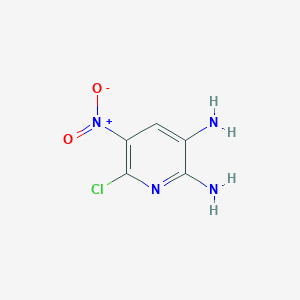
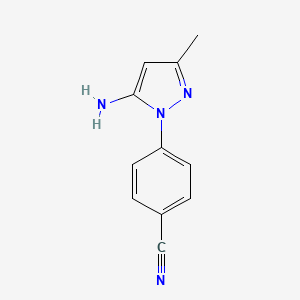
![(2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13150903.png)

phosphanium bromide](/img/structure/B13150941.png)



